molecular formula C9H7BrN2O B1445409 1-(5-bromo-1H-indazol-3-yl)ethanone CAS No. 886363-74-2

1-(5-bromo-1H-indazol-3-yl)ethanone

Cat. No.: B1445409
CAS No.: 886363-74-2
M. Wt: 239.07 g/mol
InChI Key: HOPFEUJFXKXWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-1H-indazol-3-yl)ethanone is an organic compound with the chemical formula C9H7BrN2O. It appears as a white solid and is primarily used as an intermediate in organic synthesis to prepare other indazole compounds .

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-1H-indazol-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetyl bromide under alkaline conditions to generate the compound . The nature of these interactions often involves the formation of covalent bonds, which can influence the activity of the enzymes and proteins involved. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity. This binding can either inhibit or activate the enzymes, leading to changes in biochemical pathways. Additionally, the compound’s interaction with DNA and RNA can result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Over time, the compound may degrade, leading to changes in its biochemical activity and impact on cells. Long-term studies are essential to understand the compound’s effects in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. It is crucial to determine the threshold effects and the optimal dosage for therapeutic applications. Studies have indicated that appropriate protective measures, including gloves, goggles, and protective clothing, are necessary during the handling of the compound due to its potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-1H-indazol-3-yl)ethanone can be synthesized through various methods. One common synthetic route involves the bromination of 1H-indazole followed by acetylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and an acetylating agent like acetic anhydride .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and acetylation processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromo-1H-indazol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-1H-indazol-3-yl)ethanone is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of various indazole derivatives with potential biological activities .

Properties

IUPAC Name

1-(5-bromo-1H-indazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPFEUJFXKXWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292672
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-74-2
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-1H-indazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-bromo-1H-indazol-3-yl)ethanone
Reactant of Route 3
1-(5-bromo-1H-indazol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-bromo-1H-indazol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-bromo-1H-indazol-3-yl)ethanone
Reactant of Route 6
1-(5-bromo-1H-indazol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.